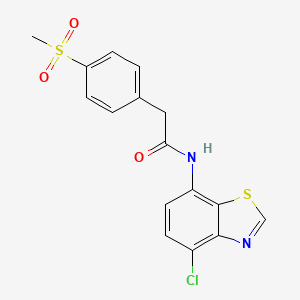![molecular formula C17H17ClN2O3S B6542942 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide CAS No. 1070965-20-6](/img/structure/B6542942.png)
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a chlorobenzene sulfonamide group and a cyclopropylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide typically involves multiple steps, starting with the chlorination of benzenesulfonamide followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may offer therapeutic benefits in treating various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
N-cyclopropylacetamide derivatives
Uniqueness: 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-2-1-3-16(11-13)24(22,23)20-15-6-4-12(5-7-15)10-17(21)19-14-8-9-14/h1-7,11,14,20H,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGMUQHUXGYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)

![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542876.png)
![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542892.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)
![N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542934.png)
![N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542945.png)
![N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542950.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)
![N-cyclopropyl-2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542954.png)
![N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542958.png)
